molecular formula C20H16N2O2 B14705283 4-Benzamido-N-phenylbenzamide CAS No. 13755-08-3

4-Benzamido-N-phenylbenzamide

Cat. No.: B14705283
CAS No.: 13755-08-3
M. Wt: 316.4 g/mol
InChI Key: KGLXSBNAWVALGA-UHFFFAOYSA-N
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Description

4-Benzamido-N-phenylbenzamide is an organic compound with the molecular formula C20H16N2O2 It is a derivative of benzamide, characterized by the presence of benzamido and phenyl groups attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzamido-N-phenylbenzamide typically involves the direct condensation of benzoic acids and amines. One efficient method utilizes ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and short reaction times .

Industrial Production Methods: In industrial settings, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Benzamido-N-phenylbenzamide undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

4-Benzamido-N-phenylbenzamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is being explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of 4-Benzamido-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have shown a higher affinity toward the ABL1 kinase protein, forming stable complexes and inhibiting its activity. This interaction can lead to the inhibition of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Uniqueness: 4-Benzamido-N-phenylbenzamide is unique due to its specific structural features, which confer distinct chemical properties and biological activities. Its ability to form stable complexes with target proteins and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

CAS No.

13755-08-3

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

4-benzamido-N-phenylbenzamide

InChI

InChI=1S/C20H16N2O2/c23-19(15-7-3-1-4-8-15)22-18-13-11-16(12-14-18)20(24)21-17-9-5-2-6-10-17/h1-14H,(H,21,24)(H,22,23)

InChI Key

KGLXSBNAWVALGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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